3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under controlled conditions. For example, pyrimidine derivatives can be synthesized through reactions involving amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with phenyl rings substituted with a chlorine atom and a methoxy group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in substitution reactions at the phenyl rings or the pyrimidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Structural and Synthetic Applications
Synthesis and Characterization : The synthesis and crystal structure analysis of related compounds demonstrate the importance of structural elucidation in understanding the properties of pyrimidine derivatives. For instance, the synthesis of racemic and dihydro derivatives of similar compounds has been reported, highlighting the chains of rings generated and the hydrogen bonding patterns within these structures (Low et al., 2004). These studies provide foundational knowledge for the development of new compounds with potential therapeutic applications.
Crystal Structure Analysis : Detailed analysis of the crystal structures of similar compounds reveals the significance of molecular interactions, such as hydrogen bonding and molecular folding, in determining the stability and reactivity of these molecules. Such insights are crucial for the design of compounds with desired pharmacological properties (Guo & Shun, 2004).
Pharmacological Applications
Antibacterial Properties : Pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. The study of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives showed that most synthesized compounds exhibited antibacterial activity, connecting the biological activity with the chemical structure of the compounds (Cieplik et al., 2008).
Anticancer Activity : Research on the synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7-amine derivatives indicates moderate anticancer activity. This underscores the potential of pyrimidine derivatives in developing new anticancer agents (Lu Jiu-fu et al., 2015).
Synthesis and Antimicrobial Activity : The development of new 2, 4, 6-trisubstituted pyrimidines with significant antimicrobial activity further demonstrates the therapeutic potential of pyrimidine derivatives. Such studies are essential for the discovery of new antimicrobial agents (Anupama et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHJIYNTGLPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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